Product packaging for 12-Tetradecenal(Cat. No.:CAS No. 63618-40-6)

12-Tetradecenal

Cat. No.: B14497037
CAS No.: 63618-40-6
M. Wt: 210.36 g/mol
InChI Key: OSQYHHXEZIXDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Tetradecenal is a high-value, straight-chain unsaturated aldehyde of significant interest in scientific research. It is characterized by a 14-carbon chain with a double bond at the 12th position and exists as distinct geometric isomers, primarily the (E)- and (Z)- forms, which can exhibit different biological activities and physical properties . This compound is structurally related to other tetradecenal isomers, such as (Z)-11-tetradecenal, which is well-documented as a Straight Chain Lepidopteran Pheromone (SCLP) used in integrated pest management to disrupt the mating behavior of specific insect pests . Furthermore, the (E)-2-tetradecenal isomer is recognized in flavor and fragrance research for its unique organoleptic properties, described as waxy, green, and citrus-like . Researchers utilize this compound and its isomers as critical intermediates in organic synthesis and for studying the structure-activity relationships of semiochemicals. Available in high purity, this product is intended for laboratory research and development purposes only. Key Specifications: • CAS Number: Varies by isomer (e.g., 51534-36-2 for (E)-2-tetradecenal) • Molecular Formula: C₁₄H₂₆O • Molecular Weight: 210.36 g/mol • Form: Liquid This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O B14497037 12-Tetradecenal CAS No. 63618-40-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63618-40-6

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradec-12-enal

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,14H,4-13H2,1H3

InChI Key

OSQYHHXEZIXDDO-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCCCCCCCC=O

Origin of Product

United States

Natural Occurrence and Isolation of 12 Tetradecenal

Presence and Role in Insect Pheromone Systems

In the intricate world of insect chemical communication, specific aldehydes, alcohols, and acetates derived from fatty acids play a crucial role as pheromones, particularly for long-distance mate attraction in moths (Lepidoptera). While 12-Tetradecenal itself is a component of these systems, it is often found as part of a more complex blend or in a slightly varied chemical structure.

Identification as a Pheromone Analog or Component in Lepidoptera

Research into the pheromone glands of various Lepidoptera species has identified aldehydes with a C14 backbone as critical signaling molecules. For instance, a closely related compound, (Z,E)-9,12-tetradecadienal, has been identified in extracts from the pheromone glands of the Indian meal moth, Plodia interpunctella. nih.gov This aldehyde, along with its corresponding alcohol and acetate (B1210297) forms, is part of the pheromone blend used by females to attract males. nih.gov The biosynthesis of these di-unsaturated C14 pheromones, such as (Z,E)-9,12-tetradecadienyl acetate used by the almond moth (Cadra cautella) and the beet armyworm (Spodoptera exigua), involves a unique Δ12-desaturase enzyme that acts on a (Z)-9-tetradecenoic acid precursor. nih.goviastate.edu Similarly, (Z)-9-tetradecenal is a known sex pheromone component in Helicoverpa armigera. researchgate.net These findings underscore the importance of the tetradecenal structure as a fundamental component in the chemical language of moths.

Stereoisomeric Forms Isolated from Insect Sources

The biological activity of pheromones is highly dependent on their specific stereochemistry, including the geometry of double bonds (Z or E). In the case of C14 aldehydes, specific isomers are recognized by the specialized olfactory receptors of male moths. The compound (Z,E)-9,12-tetradecadienal, identified in Plodia interpunctella, is a specific stereoisomer where the double bonds are in the Z (cis) and E (trans) configuration, respectively. nih.gov The production of these precise isomers is a tightly regulated enzymatic process within the insect's pheromone gland. nih.goviastate.edu The presence and ratio of different isomers are critical for species-specific recognition, ensuring that the chemical signal is effective in attracting mates of the same species while avoiding cross-attraction with others.

Detection in Plant Metabolomes

Plants produce a vast array of volatile organic compounds (VOCs) that serve various ecological functions, including defense, pollination, and allelopathy. Among these complex chemical profiles, this compound and its derivatives have been identified.

Isolation of (E)-12-Tetradecenal from Specific Plant Species

Recent phytochemical studies have confirmed the presence of this compound in the volatile extracts of certain plant species.

A 2022 study involving the analysis of ethanolic extracts from Phyla scaberrima and Dysphania ambrosioides identified (E)-12-Tetradecenal as one of the volatile metabolites. jppres.com The identification was carried out using GC-MS analysis, which characterized the chemical constituents of these two plants known for their ethnopharmacological uses. jppres.com In contrast, extensive phytochemical analyses of various parts of Calotropis gigantea, including its latex and roots, have identified numerous other compounds like terpenoids, glycosides, and fatty acids, but have not reported the presence of this compound. jetir.orgmdpi.com

Table 1: Detection of (E)-12-Tetradecenal in Plant Species
Plant SpeciesCompound DetectedMethod of AnalysisFinding
Phyla scaberrima(E)-12-TetradecenalGC-MSPresent jppres.com
Dysphania ambrosioides(E)-12-TetradecenalGC-MSPresent jppres.com
Calotropis gigantea(E)-12-TetradecenalNot ApplicableNot Detected in Reviewed Literature jetir.orgmdpi.com

Presence of Methylated or Substituted this compound Derivatives in Plants

In addition to the straight-chain compound, plants are also known to synthesize more complex, substituted derivatives. These are often terpene-based structures, built from isoprene (B109036) units. A relevant example is the presence of farnesal, a methylated and unsaturated C15 aldehyde, which has been identified as a volatile compound emitted by the indoor ornamental plant Spathiphyllum wallisii. ashs.orgresearchgate.net Farnesal is an oxygenated product of α-farnesene and is structurally related to the prompt-specified 5,9,13-trimethyl-4,8,this compound, representing a class of substituted terpene aldehydes found in plant metabolomes. ashs.org The precursor to these compounds, farnesol, is a common constituent of many essential oils, including those from citronella, rose, and lemon grass. wikipedia.org

Table 2: Examples of Substituted Aldehyde Derivatives in Plants
Plant SpeciesDerivative CompoundCommon NameChemical Class
Spathiphyllum wallisii3,7,11-trimethyl-2,6,10-dodecatrienalFarnesalAcyclic Sesquiterpenoid ashs.orgresearchgate.net
Various (e.g., Citronella, Rose)3,7,11-trimethyldodeca-2,6,10-trien-1-olFarnesolAcyclic Sesquiterpenoid Alcohol wikipedia.org

Chemical Synthesis and Stereoselective Preparation of 12 Tetradecenal Isomers

Established Synthetic Methodologies for (E)-12-Tetradecenal

The synthesis of the (E)-isomer, or trans-isomer, of 12-tetradecenal is reliably achieved using olefination reactions that favor the formation of E-alkenes or through stereospecific reductions.

One of the most effective methods is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgconicet.gov.ar This reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde to produce, predominantly, an (E)-alkene. wikipedia.orgnrochemistry.com The greater thermodynamic stability of the E-transition state drives the reaction's stereoselectivity. A plausible synthetic route begins with the reaction of dodecanal (B139956) with a C2 phosphonate (B1237965) ylide. The subsequent mild oxidation of the resulting (E)-12-tetradecen-1-ol yields the desired aldehyde.

The final step in this sequence is the oxidation of the alcohol. This transformation must be conducted under mild conditions to prevent over-oxidation to the corresponding carboxylic acid. wikipedia.org Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP) are commonly employed for this purpose as they are highly selective for the conversion of primary alcohols to aldehydes. wikipedia.orglibretexts.orgvanderbilt.edu

Table 1: Example HWE Synthesis of (E)-12-Tetradecen-1-ol
StepReactantsKey ReagentsProductTypical E/Z Ratio
1. Phosphonate SynthesisTriethyl phosphite, Ethyl bromoacetateArbuzov reactionTriethyl phosphonoacetateN/A
2. HWE OlefinationDodecanal, Triethyl phosphonoacetateNaH (or other base)Ethyl (E)-12-tetradecenoate>95:5
3. ReductionEthyl (E)-12-tetradecenoateLiAlH₄ or DIBAL-H(E)-12-Tetradecen-1-ol>95:5
4. Oxidation(E)-12-Tetradecen-1-olPCC or DMP(E)-12-Tetradecenal>95:5

Another established route to (E)-alkenes is the reduction of an alkyne precursor using sodium in liquid ammonia (B1221849) (a dissolving metal reduction). koreascience.kryoutube.com This reaction proceeds via an anti-addition of hydrogen across the triple bond, yielding the (E)-alkene with high stereoselectivity.

Synthetic Methodologies for (Z)-12-Tetradecenal

The synthesis of the (Z)- or cis-isomer relies on different, but equally well-established, stereoselective reactions.

The classic Wittig reaction , particularly when using non-stabilized or semi-stabilized ylides under salt-free conditions, generally favors the formation of the (Z)-alkene. dalalinstitute.comorganic-chemistry.org The reaction of dodecanal with an ethyltriphenylphosphonium salt in the presence of a strong, non-nucleophilic base (like sodium bis(trimethylsilyl)amide, NaHMDS) would yield (Z)-12-tetradecene, which would then require further functionalization. A more direct approach involves using a protected ω-hydroxy aldehyde and the appropriate ylide, followed by deprotection and oxidation. A more common strategy is to synthesize the precursor alcohol, (Z)-12-tetradecen-1-ol, which is then oxidized. organicchemistrytutor.com

A highly reliable and widely used method for creating (Z)-alkenes is the partial hydrogenation of an alkyne over a poisoned catalyst. youtube.comorganic-chemistry.org Lindlar's catalyst, which consists of palladium on calcium carbonate or barium sulfate (B86663) poisoned with lead acetate (B1210297) and quinoline, is the standard reagent for this transformation. koreascience.krresearchgate.net The hydrogenation occurs with syn-stereochemistry, adding two hydrogen atoms to the same face of the alkyne, resulting in the (Z)-alkene with excellent selectivity. The synthesis of the required precursor, 12-tetradecyn-1-ol, can be accomplished via the alkylation of a smaller terminal alkyne. koreascience.kr

Table 2: Example Alkyne Reduction Synthesis of (Z)-12-Tetradecenal
StepReactantsKey ReagentsProductTypical Z/E Ratio
1. Alkyne Synthesis10-Bromodecan-1-ol (protected), Propynen-BuLi12-Tetradecyn-1-ol (protected)N/A
2. Stereoselective Reduction12-Tetradecyn-1-ol (protected)H₂, Lindlar's Catalyst(Z)-12-Tetradecen-1-ol (protected)>98:2
3. Deprotection(Z)-12-Tetradecen-1-ol (protected)Acidic workup (e.g., PPTS)(Z)-12-Tetradecen-1-ol>98:2
4. Oxidation(Z)-12-Tetradecen-1-olPCC or DMP(Z)-12-Tetradecenal>98:2

Strategies for Stereocontrol in this compound Synthesis

The ability to control the stereochemical outcome of the double bond formation is paramount. The choice between the (E) and (Z) isomer is dictated by the specific reagents and reaction conditions employed.

In Wittig-type Olefinations:

(Z)-Selectivity: Is favored by using non-stabilized ylides (where the group attached to the carbanion is an alkyl group). The reaction is typically run in polar aprotic solvents, and the use of "salt-free" conditions (achieved by using bases like potassium hexamethyldisilazide, KHMDS, instead of organolithium reagents which generate lithium salts) enhances Z-selectivity. dalalinstitute.comorganic-chemistry.org

(E)-Selectivity: Is favored by using stabilized ylides, where the carbanion is stabilized by an adjacent electron-withdrawing group (e.g., -CO₂R, -CN). The Horner-Wadsworth-Emmons reaction, which uses phosphonate esters, is the most common modification to ensure high E-selectivity. wikipedia.orgconicet.gov.arnrochemistry.com The Schlosser modification of the Wittig reaction can also be used to convert the initial Z-favoring intermediate into the more stable E-product. dalalinstitute.com

In Alkyne Reductions: The alkyne serves as a versatile common intermediate from which either alkene isomer can be accessed with high fidelity.

Syn-Reduction (Z-alkene): Catalytic hydrogenation using Lindlar's catalyst provides the Z-isomer. youtube.comorganic-chemistry.org Other modern methods, such as electrocatalytic hydrogenation with a palladium catalyst, also show high Z-selectivity. rsc.org

Anti-Reduction (E-alkene): Dissolving metal reduction, most commonly with sodium or lithium in liquid ammonia at low temperatures, proceeds via a radical anion intermediate to give the thermodynamically more stable E-alkene. koreascience.kryoutube.com

Novel Approaches and Reaction Development for Tetradecenal Analogs

While the Wittig reaction and alkyne reductions are workhorse methods, modern synthetic chemistry offers new strategies for constructing unsaturated molecules like this compound and its analogs.

Olefin Metathesis: This Nobel Prize-winning reaction has become a powerful tool for forming carbon-carbon double bonds. sigmaaldrich.comlibretexts.org A hypothetical cross-metathesis reaction could synthesize a precursor to this compound. For instance, the reaction of 1-tridecene (B165156) with an acrolein equivalent using a modern ruthenium-based catalyst (like a Grubbs or Hoveyda-Grubbs catalyst) could form the target molecule. ifpenergiesnouvelles.fr More practically, cross-metathesis of a more stable precursor like 1-dodecene (B91753) with allyl alcohol, followed by isomerization of the double bond and oxidation, presents a viable route. The development of Z-selective metathesis catalysts also offers a novel entry to the (Z)-isomer of this compound and related pheromones. researchgate.net

Organosilicon-Mediated Synthesis: The use of organosilicon compounds has been explored for the stereocontrolled synthesis of insect pheromones. pherobase.compherobase.com These methods can offer alternative strategies for controlling the geometry of the double bond during its formation.

Biocatalysis: The use of enzymes offers mild and highly selective transformations. For the final step, alcohol dehydrogenases (ADHs) can be used to oxidize the precursor alcohol to this compound with high chemoselectivity, avoiding harsh chemical reagents. libretexts.orgresearchgate.net Furthermore, research into the biosynthetic pathways of pheromones has led to the development of inhibitors and metabolically blocked analogs, opening avenues for semi-biosynthetic production routes. annualreviews.org

Biosynthesis of 12 Tetradecenal in Biological Systems

Proposed Enzymatic Pathways and Catalytic Steps

The biosynthetic pathway for 12-tetradecenal and related unsaturated aldehydes in insects is generally understood to originate from primary metabolism, specifically the de novo synthesis of saturated fatty acids. The most common starting precursor is palmitoyl-CoA (16:CoA) or myristoyl-CoA (14:CoA). slu.senih.gov

The proposed sequence of catalytic steps is as follows:

Fatty Acid Synthesis: The pathway begins with the de novo synthesis of a saturated fatty acid, typically palmitic acid (a C16 fatty acid), from acetyl-CoA in the pheromone gland. pnas.org

Chain Modification (Desaturation and/or β-oxidation): To achieve the correct chain length and unsaturation, the C16 precursor undergoes modification. There are two primary routes to generate the 12-tetadecenoyl-CoA intermediate:

Route A (Desaturation then Chain-shortening): A Δ14-desaturase could introduce a double bond into palmitoyl-CoA, followed by a single round of β-oxidation (chain-shortening) to yield a 12-tetradecenoyl-CoA.

Route B (Chain-shortening then Desaturation): Palmitoyl-CoA is first shortened by one cycle of β-oxidation to myristoyl-CoA (14:CoA). A specific Δ12-desaturase then introduces a double bond at the 12th position. While various desaturases (Δ9, Δ10, Δ11) are well-characterized in moth pheromone biosynthesis, Δ12-desaturases are less common but essential for this specific product. plos.orgpnas.orgnih.gov For example, studies in some moth species have identified novel desaturases that determine the position of the double bond. nih.gov

Reduction to Alcohol: The resulting unsaturated fatty acyl-CoA, (E)- or (Z)-12-tetradecenoyl-CoA, is then reduced to the corresponding fatty alcohol, 12-tetradecenol. This crucial step is catalyzed by a fatty acyl-CoA reductase (FAR). pnas.orgnih.govnih.gov These reductases are generally NADPH-dependent and are often specifically expressed in the pheromone gland. pnas.org

Oxidation to Aldehyde: In the final step, the 12-tetradecenol is oxidized to form the aldehyde, this compound. This reaction is carried out by an alcohol oxidase or dehydrogenase. pnas.orgbac-lac.gc.ca This terminal modification is critical for producing the aldehyde pheromones that many moth species, such as those in the Heliothis and Choristoneura genera, use for chemical communication. slu.seresearchgate.netscite.ai

This multi-step pathway ensures the precise structure of the final pheromone component, which is vital for its biological activity and species-specific signaling. pnas.org

Identification and Characterization of Biosynthetic Enzymes Relevant to this compound

The specificity of the this compound biosynthesis pathway is determined by a suite of specialized enzymes. While enzymes directly responsible for this compound are not as extensively studied as those for other common pheromones, research on related pathways in Lepidoptera provides significant insight into the key enzyme families.

Fatty-Acyl Desaturases (FADs): Desaturases are responsible for introducing double bonds at specific positions and with specific geometry (Z or E) into the fatty acyl chain. nih.govacs.org The evolution of novel desaturase functions is a primary driver of pheromone diversity in moths. plos.org While Δ9, Δ11, and Δ14 desaturases are commonly identified, the formation of a double bond at the C-12 position requires a Δ12-desaturase acting on a C14 substrate. Research has identified a wide variety of desaturases with unique specificities in different moth species. nih.govplos.org For instance, a multifunctional desaturase in the processionary moth Thaumetopoea pityocampa can catalyze three different desaturation steps. nih.gov

Table 1: Examples of Characterized Desaturases in Moth Pheromone Biosynthesis
EnzymeOrganismSubstrate(s)Product(s)Reference
Δ11-desaturaseTrichoplusia ni (Cabbage looper)Palmitoyl-CoA (16:CoA)(Z)-11-Hexadecenoyl-CoA pnas.org
Δ11-desaturaseSpodoptera littoralisMyristoyl-CoA (14:CoA)(Z)- and (E)-11-Tetradecenoyl-CoA acs.org
Δ10-desaturasePlanotortrix octoMyristoyl-CoA (14:CoA)(Z)-10-Tetradecenoyl-CoA plos.org
Multifunctional DesaturaseThaumetopoea pityocampaPalmitoyl-CoA, (Z)-11-Hexadecenoyl-CoA, 11-Hexadecynoyl-CoA(Z)-11-Hexadecenoyl-CoA, 11-Hexadecynoyl-CoA, (Z)-13-Hexadecen-11-ynoyl-CoA nih.gov
Δ11-desaturase (LATPG1)Ostrinia latipennisTetradecanoate (14:Acyl)(E)-11-Tetradecenoate pnas.org

Fatty-Acyl Reductases (FARs): FARs catalyze the reduction of the fatty acyl-CoA to its corresponding alcohol, a key step in producing alcohol, acetate (B1210297), and aldehyde pheromones. pnas.org FARs involved in pheromone biosynthesis are often expressed specifically in the pheromone gland. nih.govnih.gov Functional characterization has shown that many of these enzymes have broad substrate specificity, reducing various saturated and unsaturated acyl-CoAs of different chain lengths. pnas.orgplos.org This suggests that the final ratio of pheromone components is not solely determined by the FAR but also by the available pool of fatty-acyl precursors. nih.govcsic.es

Table 2: Examples of Characterized Fatty-Acyl Reductases (FARs) in Moth Pheromone Biosynthesis
EnzymeOrganismSubstrate Preference / NotesReference
pgFARBombyx mori (Silkmoth)Strictly recognizes double bond location and isomerism; preferentially reduces the bombykol (B110295) precursor (E,Z)-10,12-Hexadecanoyl-CoA. pnas.org
Slit-FAR1Spodoptera littoralisActive on multiple C14 acyl-CoA precursors of the natural pheromone blend. nih.govcsic.es
pgFARHeliothis / Helicoverpa spp.Reduces C14 and C16 acyl precursors, showing preference for (Z)-9-tetradecenoate over (Z)-11-hexadecenoate. plos.org
Ypono-FARYponomeuta spp. (Ermine moths)A single FAR is responsible for reducing both C14 and C16 fatty-acyl precursors. pnas.org

Alcohol Oxidases/Dehydrogenases: The final conversion of 12-tetradecenol to this compound is catalyzed by an alcohol oxidase or a similar dehydrogenase. bac-lac.gc.ca Studies in Heliothis virescens have shown that this terminal oxidation step is not highly specific regarding the substrate's chain length or saturation, allowing for the conversion of various fatty alcohols into their corresponding aldehydes. scite.aiplos.org

Precursor Incorporation and Metabolic Regulation in Producing Organisms

Precursor Incorporation: The biosynthetic pathway is often elucidated by using labeled precursors. Studies using deuterium-labeled fatty acids have confirmed the specific routes of synthesis for various pheromone components. For instance, in Heliothis species, labeled hexadecanoic acid (16:Acid) and octadecanoic acid (18:Acid) were used to trace the formation of C14, C16, and C18 pheromone components. slu.seresearchgate.net These studies demonstrated that (Z)-9-tetradecenal in H. virescens is produced from hexadecanoic acid via Δ11 desaturation followed by one round of chain-shortening, highlighting the integrated action of desaturases and β-oxidation enzymes. slu.seresearchgate.net

Table 3: Examples of Labeled Precursor Incorporation in Moth Pheromone Biosynthesis
OrganismLabeled Precursor AdministeredLabeled Pheromone Component(s) ProducedInferred Pathway StepReference
Heliothis virescensD3-Hexadecanoic Acid (16:Acid)(Z)-11-Hexadecenal, (Z)-9-TetradecenalΔ11-desaturation and chain-shortening slu.se
Heliothis subflexaD3-Octadecanoic Acid (18:Acid)(Z)-9-Hexadecenal, (Z)-9-HexadecenolΔ11-desaturation and chain-shortening slu.se
Choristoneura fumiferana[1-14C]-Acetatetrans-11-Tetradecenyl acetateDe novo synthesis bac-lac.gc.ca

Metabolic Regulation: The biosynthesis of pheromones is tightly regulated. In many moths, production is controlled by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), a hormone released from the subesophageal ganglion. royalsocietypublishing.orgresearchgate.net PBAN can act on several steps in the pathway, but it frequently regulates the reduction of the fatty-acyl precursor to the alcohol, the step catalyzed by FAR. researchgate.net

Biological Activities and Mechanistic Studies of 12 Tetradecenal

Role in Chemoreception and Olfactory System Interactions

The detection of semiochemicals by insects is a highly specific process mediated by olfactory receptors (ORs) on their antennae. The "tuning" of these receptors to the specific size, shape, and chemical properties of a molecule determines an insect's ability to respond to it.

Specificity of Pheromone Receptors to 12-Tetradecenal and its Analogs

Pheromone receptors (PRs) are a specialized class of ORs that exhibit remarkable specificity to the components of an insect's pheromone blend. This specificity is crucial for reproductive isolation between closely related species. While extensive research has identified specific receptors for isomers like (Z)-9-tetradecenal in species such as Helicoverpa armigera and Heliothis virescens, dedicated studies identifying or characterizing pheromone receptors specifically tuned to (Z)-12-tetradecenal or (E)-12-tetradecenal are not prominent in the available scientific literature. The functional characterization of such a receptor would be a critical step in understanding the biological relevance of this specific compound.

Electrophysiological Responses in Insect Olfactory Systems (e.g., Electroantennogram (EAG) Studies)

Electroantennography (EAG) is a technique used to measure the total electrical output from the antennal olfactory sensory neurons in response to a volatile stimulus. It is a powerful tool for screening compounds for olfactory activity. EAG studies have been instrumental in determining the sensitivity of various moth species to their primary pheromone components and related analogs. However, specific EAG data detailing the responses of any insect species to stimulation with (Z)-12-tetradecenal or (E)-12-tetradecenal are not widely reported in published research. Such data would be invaluable for quantifying the detection threshold and relative sensitivity of an insect's olfactory system to this particular molecule compared to its more common isomers.

Behavioral Modulations in Insect Communication

Pheromones and their analogs can profoundly influence insect behavior, most notably in the context of mating. These chemicals can act as attractants, guiding males to females, or as disruptants, confusing males and preventing them from locating a mate.

Mating Disruption Effects of this compound Analogs

Mating disruption is a pest control strategy that permeates an area with a synthetic pheromone to interfere with an insect's ability to communicate. This can occur through several mechanisms, including sensory fatigue, camouflage of the female's natural pheromone plume, or by creating false trails that lure males away from receptive females. cambridge.org

While the primary pheromone components are often used, analogs can sometimes elicit similar disruptive effects. In laboratory studies with the eastern spruce budworm, Choristoneura fumiferana, whose natural pheromone is a blend of (E)- and (Z)-11-tetradecenal, several analogs were tested for behavioral activity. cambridge.org One of these, a 1:1 mixture of (E)- and (Z)-12-tetradecenal, was reported to show some behavioral activity, suggesting it may have the potential to interfere with normal mating communication, although the specific disruptive efficacy was not detailed. cambridge.org

Influence on Male Orientation and Attraction

The primary function of a sex attractant pheromone is to initiate upwind flight in males and guide their orientation towards the calling female. The specificity of this response is critical. In the case of the spruce budworm, male orientation is most strongly elicited by the natural 95:5 blend of (E)- to (Z)-11-tetradecenal. cambridge.org

The investigation of pheromone analogs is crucial for understanding the structural requirements for receptor activation and behavioral response. Laboratory experiments on the spruce budworm identified (1:1)-E-Z-12-tetradecenal as one of three analogs that demonstrated behavioral activity. cambridge.org The nature of this activity, whether attraction, inhibition, or confusion, was not specified, but the finding confirms that the male spruce budworm's olfactory system can detect this analog and that it is capable of influencing behavior.

**Table 1: Reported Behavioral Activity of this compound Analog in *Choristoneura fumiferana***

Compound Insect Species Context Reported Effect
(1:1)-E-Z-12-tetradecenal Eastern Spruce Budworm (Choristoneura fumiferana) Laboratory bioassay Showed "some behavioral activity". cambridge.org

Structure-Activity Relationships (SAR) of this compound and Related Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how molecular structure dictates biological function. In insect olfaction, SAR explores how changes to a pheromone molecule—such as chain length, the position and geometry of double bonds, and the terminal functional group—affect its interaction with olfactory receptors and, consequently, the insect's behavioral response.

The difference between the spruce budworm's natural pheromone, 11-tetradecenal, and the analog, this compound, is the shift of the double bond from the 11th to the 12th carbon position. In pheromone reception, such a seemingly minor structural change can lead to a significant or even complete loss of activity. This is because the precise geometry and electron distribution of the molecule are critical for fitting into the binding pocket of a specific receptor protein.

While the principles of SAR are well-established, specific studies quantitatively comparing the activity of this compound with 11-tetradecenal or other isomers in the same biological system are scarce. The report of behavioral activity for (E/Z)-12-tetradecenal in the spruce budworm suggests that the olfactory receptors for the native 11-tetradecenal may have some degree of flexibility, allowing them to be weakly activated by the 12-isomer analog. cambridge.org However, without detailed receptor binding or electrophysiological data, the precise structure-activity relationships remain inferred rather than fully elucidated.

Impact of Double Bond Position and Stereochemistry on Biological Potency

The biological activity of long-chain unsaturated aldehydes, a class to which this compound belongs, is profoundly influenced by the precise location and geometric configuration (stereochemistry) of the carbon-carbon double bond within the alkyl chain. In the context of insect pheromones, these structural features are critical for specific binding to olfactory receptors, dictating the nature and intensity of the behavioral response. While specific biological activity data for this compound is limited in publicly available research, the extensive study of its positional and geometric isomers provides a clear framework for understanding these structure-activity relationships.

Even minor alterations, such as shifting the double bond by one or two carbon positions or changing its configuration from cis (Z) to trans (E), can dramatically alter the molecule's function, converting an attractant into an antagonist or an inactive compound. vulcanchem.com This high degree of specificity is a hallmark of pheromone perception systems in insects.

For instance, various isomers of tetradecenal have been identified as key signaling molecules in numerous moth species. (Z)-9-tetradecenal is a primary sex pheromone component for the cotton bollworm, Helicoverpa armigera. researchgate.net In contrast, for the w-marked cutworm, Spaelotis clandestina, it is (Z)-7-tetradecenal that acts as the sole attractive component of its sex pheromone, while the closely related (Z)-9-isomer functions as a potent inhibitor of attraction. This demonstrates that a shift of the double bond by just two carbons completely reverses the behavioral effect.

Similarly, the stereochemistry of the double bond is paramount. The sex pheromone of the eastern spruce budworm, Choristoneura fumiferana, is a specific blend of trans and cis isomers of 11-tetradecenal. google.com Field studies have indicated that a mixture containing approximately 90% trans (E) and 10% cis (Z) isomers is the most effective for trapping, highlighting that the precise ratio of stereoisomers is crucial for maximal biological potency. google.com The use of an incorrect isomer or an altered ratio can lead to a significantly diminished or complete loss of behavioral activity. annualreviews.org This specificity arises from the shape-selective binding pockets of the olfactory receptors in the male moth's antennae, which are tuned to the exact geometry of the natural pheromone. vulcanchem.com

The following table summarizes the known biological activities of various tetradecenal isomers, illustrating the critical role of double bond position and stereochemistry.

Compound NameIsomer DetailsInsect SpeciesBiological Activity
(Z)-7-Tetradecenal Position: 7, Stereo: ZSpaelotis clandestina (w-marked cutworm)Sex pheromone attractant
(Z)-9-Tetradecenal Position: 9, Stereo: ZSpaelotis clandestina (w-marked cutworm)Trapping inhibitor
(Z)-9-Tetradecenal Position: 9, Stereo: ZHelicoverpa armigera (Cotton bollworm)Sex pheromone component researchgate.net
(E)-11-Tetradecenal Position: 11, Stereo: EChoristoneura fumiferana (Spruce budworm)Major sex pheromone component google.com
(Z)-11-Tetradecenal Position: 11, Stereo: ZChoristoneura fumiferana (Spruce budworm)Minor sex pheromone component google.com
4-Hydroxy-2-(E)-Tetradecenal Position: 2, Stereo: ECertain insect speciesIdentified as a sex pheromone component ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach used to correlate the chemical structure of compounds with their biological activity. These mathematical models are instrumental in predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective compounds, such as pheromone analogs for pest management. nih.gov While specific QSAR models for this compound were not found in the reviewed literature, the methodology has been applied to other classes of compounds, and its principles are directly relevant to understanding the activity of tetradecenal analogs. researchgate.netnih.gov

A QSAR study involves several key stages. First, a dataset of molecules with known biological activities (e.g., electroantennogram response, trap catch data) is compiled. nih.gov For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Describing the size, shape, and branching of the molecule.

Electronic descriptors: Quantifying features like charge distribution and dipole moment.

Hydrophobic descriptors: Such as the octanol/water partition coefficient (log Kow), which relates to the molecule's partitioning behavior. researchgate.net

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the biological activity. nih.govresearchgate.net MLR creates a linear equation, while ANN can model more complex, non-linear relationships. nih.gov The resulting model's predictive power is then rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For long-chain aldehyde pheromones like tetradecenal and its analogs, QSAR models could help elucidate which structural features are most important for activity. For example, a model might reveal that the distance between the aldehyde functional group and the double bond is a critical parameter, or that specific electronic properties around the double bond are required for effective receptor binding. Such insights are invaluable for the rational design of new, highly active pheromone mimics or inhibitors. nih.gov

The general workflow for a QSAR study on pheromone analogs is outlined in the table below.

StepDescriptionExample for Pheromone Analogs
1. Data Set Compilation Gather a series of structurally related compounds with measured biological activity.A set of tetradecenal positional and geometric isomers with corresponding electroantennogram (EAG) response values.
2. Molecular Descriptor Calculation Compute numerical values representing the chemical structure and properties of each compound.Calculation of descriptors such as molecular weight, logP, dipole moment, and indices describing molecular shape and connectivity.
3. Model Development Use statistical methods to build a mathematical equation relating descriptors to activity.Development of an MLR or ANN model to predict EAG response based on the calculated descriptors. nih.govresearchgate.net
4. Model Validation Assess the statistical significance and predictive ability of the model using test sets and cross-validation.Using a subset of compounds (test set) not used in model creation to see how accurately the model predicts their activity. nih.gov
5. Application Use the validated model to predict the activity of new, unsynthesized compounds and to interpret structure-activity relationships.Predicting the potential activity of novel tetradecenal analogs to prioritize which ones to synthesize for field testing.

Analytical Methodologies for the Study of 12 Tetradecenal

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 12-tetradecenal. nih.gov It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.gov This hyphenated technique is widely used for the identification of insect pheromones and other semiochemicals. usda.govwiley.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification by comparing it to spectral libraries or known standards. nih.gov The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of this compound. wiley.com For instance, the NIST WebBook provides mass spectral data for E-12-Tetradecenal that can be used for comparison. nist.govnist.gov

GC-MS is not only used for identification but also for assessing the purity of this compound samples. The presence of multiple peaks in the chromatogram indicates the presence of impurities, which can then be identified by their mass spectra. libretexts.org This is critical in applications like pheromone research, where even small amounts of impurities can significantly affect biological activity. wiley.com

Table 1: Exemplary GC-MS Parameters for Aldehyde Analysis

Parameter Setting
Column DB-5MS capillary column (30 m x 0.32 mm ID, 0.25 µm film thickness)
Inlet Temperature 280 °C
Oven Program 80 °C for 2 min, then ramp to 280 °C at 5 °C/min, hold for 4 min
Carrier Gas Helium at a constant flow of 2.0 mL/min
MS Ionization Energy 70 eV
Ion Source Temperature 200 °C
Mass Range m/z 40 - 500

This table is illustrative and based on a general method for analyzing aldehydes. nih.gov Specific conditions may vary depending on the sample matrix and instrumentation.

Application of Other Chromatographic Techniques

While GC-MS is a primary tool, other chromatographic techniques also play important roles in the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds. chromatographyonline.comscioninstruments.com The flame ionization detector is highly sensitive to most organic compounds, including aldehydes, and exhibits a wide linear range. scioninstruments.comdirectindustry.com In GC-FID, after separation on the GC column, the eluting compounds are burned in a hydrogen-air flame, producing ions. chromatographyonline.com The resulting current is proportional to the amount of carbon atoms in the analyte, allowing for accurate quantification. scioninstruments.com GC-FID is often used in conjunction with GC-MS; GC-FID provides quantitative data, while GC-MS confirms the identity of the peaks. nih.gov

Thin-Layer Chromatography (TLC): Thin-layer chromatography is a simple, rapid, and cost-effective method for the qualitative analysis of aldehydes. nih.govgoogle.comwipo.int It can be used to assess the purity of a sample and to monitor the progress of a chemical reaction. libretexts.org In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a solvent, which moves up the plate by capillary action, separating the components of the sample based on their different affinities for the stationary and mobile phases. nih.gov Aldehydes can be visualized on the TLC plate by using specific derivatizing reagents that react to form colored or fluorescent spots. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound. egyankosh.ac.inresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netnumberanalytics.com Both ¹H NMR and ¹³C NMR are used. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms. egyankosh.ac.in For this compound, the aldehyde proton would have a characteristic chemical shift in the ¹H NMR spectrum around 9-10 ppm. libretexts.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, ultimately leading to the complete assignment of the structure. emerypharma.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. amazonaws.com The aldehyde functional group in this compound will exhibit characteristic absorption bands in the IR spectrum. orgchemboulder.com A strong C=O stretching vibration is typically observed around 1740-1720 cm⁻¹ for a saturated aliphatic aldehyde. orgchemboulder.comuobabylon.edu.iq Additionally, a distinctive C-H stretching vibration of the aldehyde group appears as two weak bands around 2830-2695 cm⁻¹. orgchemboulder.comuobabylon.edu.iq The presence of a carbon-carbon double bond in the molecule will also give rise to a C=C stretching vibration around 1680-1640 cm⁻¹. uobabylon.edu.iq

Table 2: Characteristic IR and NMR Data for Aldehydes

Spectroscopic Technique Functional Group Characteristic Signal
IR Spectroscopy Aldehyde C=O ~1740-1720 cm⁻¹ (strong)
Aldehyde C-H ~2830-2695 cm⁻¹ (two weak bands)
Alkene C=C ~1680-1640 cm⁻¹ (variable)
¹H NMR Spectroscopy Aldehyde H-C=O ~9-10 ppm

This table provides general ranges. The exact positions of the signals for this compound will depend on its specific isomeric form (E or Z) and the solvent used.

Advanced Sampling and Extraction Protocols for Complex Biological Matrices

Extracting this compound from complex biological matrices, such as insect glands or the air surrounding them, requires specialized sampling and extraction techniques to isolate the compound from interfering substances and pre-concentrate it for analysis. slideshare.netgerstelus.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free, non-destructive, and highly effective technique for sampling volatile and semi-volatile compounds from various matrices. researchgate.nettdl.org A fused-silica fiber coated with a sorbent material is exposed to the sample's headspace or directly immersed in a liquid sample. researchgate.net The analytes adsorb onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. chromatographyonline.com SPME is particularly well-suited for analyzing insect pheromones as it can be used to sample volatiles from living insects without harming them. usda.govresearchgate.net Different fiber coatings can be used to selectively extract compounds based on their polarity. researchgate.net

Headspace (HS) Sampling: Headspace analysis involves analyzing the vapor phase above a sample. usda.gov This is a clean sampling method as non-volatile matrix components are left behind. Headspace sampling can be performed statically, where a portion of the headspace gas is directly injected into the GC, or dynamically, where the headspace is purged with an inert gas and the volatiles are trapped on a sorbent before analysis.

Solvent Extraction: Traditional solvent extraction methods, such as liquid-liquid extraction (LLE) and Soxhlet extraction, are also used. mdpi.commdpi.com In LLE, the biological sample is partitioned between two immiscible solvents to separate the analyte of interest. Soxhlet extraction is a continuous extraction method that is efficient for solid samples. mdpi.com However, these methods can be time-consuming, require large volumes of organic solvents, and may lead to the degradation of thermally labile compounds. usda.gov

Applications in Advanced Chemical Ecology and Pest Management Research

Utilization of 12-Tetradecenal and its Analogs in Insect Monitoring

The use of this compound and its analogs is a cornerstone of modern insect monitoring programs. cambridge.org Pheromone-baited traps are instrumental in detecting the presence and estimating the population density of specific pest species, which is crucial for timely and targeted pest management interventions. nih.gov

(Z)-9-Tetradecenal, a key pheromone component for the tobacco budworm (Heliothis virescens), is used in traps to monitor their populations in the field. oup.com Similarly, a mixture including (E,Z)-11-tetradecenal is employed to disrupt the mating of the spruce budworm (Choristoneura fumiferana), with traps baited with this pheromone used to monitor the effectiveness of the disruption treatment. publications.gc.cacambridge.org The olive moth (Prays oleae) is monitored using traps baited with its primary sex pheromone component, (Z)-7-tetradecenal. mdpi.com Research on the pear pest Euzophera pyriella has identified (Z,E)-9,12-Tetradecadien-1-ol as a major sex pheromone component that can be effectively used for monitoring its populations. researchgate.net

The development of automated and electronic traps represents a significant advancement in insect monitoring. researchgate.net These high-tech traps can provide real-time data on pest populations, allowing for more precise and data-driven pest management decisions.

The table below summarizes the use of this compound and its analogs in monitoring various insect pests:

Table 1: this compound and Analogs in Insect Monitoring

Pest Species Chemical Compound Used for Monitoring
Tobacco Budworm (Heliothis virescens) (Z)-9-Tetradecenal
Spruce Budworm (Choristoneura fumiferana) (E,Z)-11-Tetradecenal
Olive Moth (Prays oleae) (Z)-7-Tetradecenal
Pear Pest (Euzophera pyriella) (Z,E)-9,12-Tetradecadien-1-ol

Implementation in Mating Disruption and Other Behavioral Control Strategies

Mating disruption is a powerful, non-toxic pest control method that utilizes synthetic pheromones to prevent male insects from locating females, thereby reducing reproduction. cambridge.org This strategy has been successfully implemented against a variety of pests.

For the spruce budworm, formulations containing (E,Z)-11-tetradecenal are dispersed in forests to interfere with mating. publications.gc.cacambridge.org This method is particularly valuable as it can be applied by air over large, inaccessible areas. publications.gc.ca In the case of the obliquebanded leafroller (Choristoneura rosaceana), a blend of (Z)-11-tetradecen-1-yl acetate (B1210297) and (E)-11-tetradecen-1-yl acetate is used for mating disruption, though the addition of (Z)-11-tetradecenal did not significantly improve efficacy. oup.com For the olive moth, aerosol dispensers releasing (Z)-7-tetradecenal have been shown to effectively suppress male moth catches and reduce fruit infestation. mdpi.com

Beyond mating disruption, other behavioral control strategies are being explored. "Push-pull" strategies, for instance, involve using repellents to "push" pests away from the crop while simultaneously using attractants to "pull" them towards traps. researchgate.net Another approach is the "attract-and-kill" method, where insects are lured to a source containing a killing agent. researchgate.net Research has also investigated the use of pheromone antagonists, which can inhibit the normal response to a pheromone, as potential mating disruptants. researchgate.net For example, formate (B1220265) analogs have been studied as antagonists for the honeydew moth (Cryptoblabes gnidiella). researchgate.net

The mechanisms behind mating disruption are complex and can include sensory fatigue, camouflage of the female's pheromone plume, and creating false trails that lead males away from receptive females. cambridge.org

The table below provides examples of mating disruption strategies using this compound and its analogs:

Table 2: Mating Disruption Strategies

Pest Species Mating Disruption Agent
Spruce Budworm (Choristoneura fumiferana) (E,Z)-11-Tetradecenal
Obliquebanded Leafroller (Choristoneura rosaceana) (Z)-11-tetradecen-1-yl acetate and (E)-11-tetradecen-1-yl acetate
Olive Moth (Prays oleae) (Z)-7-Tetradecenal

Ecological Implications and Environmental Compatibility of this compound-Based Technologies

A significant advantage of using this compound and other straight-chain lepidopteran pheromones (SCLPs) in pest management is their favorable environmental profile. oecd.org These compounds are target-specific, meaning they primarily affect the intended pest species without harming non-target organisms like beneficial insects, birds, or mammals. publications.gc.caepa.gov

SCLPs are naturally occurring and biodegrade relatively quickly in the environment, minimizing the risk of accumulation in soil or water. oup.comoecd.orgoup.com For example, studies on (Z)-9-tetradecenal have shown that it dissipates rapidly from soil and water. oup.comoup.com The half-life of (Z)-9-tetradecenal in soil at 22°C was found to be 29 hours, and in water at the same temperature, it was 30 hours. oecd.orgoup.com This rapid degradation, along with their low toxicity, means they pose a minimal risk to the environment and human health. oecd.orgepa.gov

The use of pheromone-based technologies like mating disruption can significantly reduce the reliance on conventional insecticides, contributing to more sustainable agricultural and forestry practices. researchgate.netmdpi.com This shift towards biorational pest control helps to preserve biodiversity and maintain the balance of ecosystems. core.ac.uk Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have recognized the low-risk nature of SCLPs, often waiving extensive toxicity testing requirements for their registration. epa.gov

The table below highlights the environmental fate of (Z)-9-Tetradecenal:

Table 3: Environmental Half-life of (Z)-9-Tetradecenal

Substrate Temperature (°C) Half-life (hours)
Soil 22 29
Soil 32 10
Water 22 30
Water 32 12

Source: oup.com

Future Research Trajectories and Emerging Paradigms for 12 Tetradecenal

Deeper Elucidation of Receptor-Ligand Interactions and Olfactory Coding

A primary frontier in 12-Tetradecenal research is the detailed characterization of its interactions with specific olfactory receptors (ORs). The perception of odors is a complex process governed by a combinatorial code, where a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants. nih.gov Unraveling this code for this compound is crucial for understanding its specific behavioral effects.

Future investigations will likely focus on de-orphanizing the specific receptors that bind to this compound. This involves high-throughput screening of this compound against a wide array of ORs expressed in heterologous systems. nih.gov Such studies will not only identify the primary receptors but also reveal the broader spectrum of responding ORs, providing insights into the nuances of its perceived scent and behavioral output.

Furthermore, advancements in structural biology, including cryo-electron microscopy and molecular dynamics simulations, are expected to provide unprecedented, high-resolution views of the this compound binding pocket within its cognate receptors. nih.gov This structural information is invaluable for understanding the specific molecular determinants of binding affinity and specificity. It can also pave the way for the rational design of novel agonists and antagonists with potential applications in pest management and other fields.

Table 1: Key Research Areas in this compound Receptor-Ligand Interactions

Research AreaKey ObjectivesMethodologies
Olfactory Receptor De-orphanizationIdentify the specific olfactory receptors that bind to this compound.High-throughput screening, heterologous expression systems.
Structural Biology of Receptor-Ligand ComplexDetermine the three-dimensional structure of this compound bound to its receptors.Cryo-electron microscopy, X-ray crystallography, molecular dynamics simulations.
Olfactory Coding AnalysisUnderstand how the pattern of receptor activation by this compound translates into a specific neural signal and behavioral response.In vivo imaging, electrophysiology, computational modeling.
Structure-Activity Relationship StudiesInvestigate how modifications to the structure of this compound affect its binding to olfactory receptors.Synthesis of analogs, binding assays, behavioral experiments.

Exploration of Uncharted Biosynthetic Pathways and Metabolic Engineering for Sustainable Production

The current chemical synthesis of this compound can be costly and may generate hazardous byproducts. nih.gov A significant future direction lies in the exploration and engineering of biosynthetic pathways for its sustainable production. While the precise natural biosynthetic pathway for this compound may not be fully elucidated in all relevant organisms, knowledge from related fatty acid-derived pheromones provides a roadmap for investigation.

Metabolic engineering of microbial hosts, such as yeast (e.g., Saccharomyces cerevisiae) or bacteria (e.g., Escherichia coli), offers a promising avenue for the "green" synthesis of this compound. nih.govnih.gov This involves the heterologous expression of genes encoding the necessary enzymes, such as desaturases and fatty acyl-CoA reductases, and the optimization of metabolic fluxes to maximize product yield. nih.gov Synthetic biology tools, including gene editing and the design of artificial enzyme channels, can be employed to create highly efficient microbial cell factories. nih.gov

Future research will likely focus on identifying novel enzymes with improved catalytic efficiency and substrate specificity for the synthesis of this compound precursors. Prospecting the genomes of insects and other organisms that naturally produce this compound could reveal new enzymatic functionalities. Furthermore, optimizing fermentation conditions and developing cost-effective downstream processing methods will be crucial for the economic viability of bio-based this compound production. mdpi.com

Discovery of Novel Biological Activities Beyond Pheromone Mimicry

While this compound is primarily known for its role as a pheromone or pheromone mimic, there is a growing interest in exploring its other potential biological activities. nih.gov Natural products often possess a range of pharmacological properties, and this compound may be no exception. nih.gov

Future research could investigate the effects of this compound on various physiological processes in both target and non-target organisms. This could include studies on its potential antimicrobial, antifungal, or cytotoxic activities. nih.gov For instance, investigating its impact on cell signaling pathways or its ability to modulate enzyme activity could uncover previously unknown functions.

Such studies would necessitate a multidisciplinary approach, combining chemical synthesis of analogs with a battery of biological assays. nih.gov The discovery of novel biological activities could open up new applications for this compound and its derivatives in fields such as medicine, agriculture, and biotechnology.

Development of Advanced Delivery Systems for Field Applications

The effective use of this compound in agricultural pest management hinges on the development of robust and efficient delivery systems. researchgate.net The volatility and susceptibility to environmental degradation of semiochemicals necessitate formulations that provide a controlled and sustained release. researchgate.net

Future research in this area will focus on designing and optimizing novel delivery platforms. This includes the development of biodegradable polymer matrices, microencapsulation technologies, and nano-formulations. researchgate.net These advanced systems can protect this compound from UV radiation, oxidation, and other environmental factors, thereby extending its field longevity and efficacy.

Table 2: Comparison of Delivery Systems for this compound

Delivery SystemAdvantagesDisadvantages
Hand-applied dispensers (e.g., rubber septa)Simple, effective for monitoring.Labor-intensive, not suitable for large areas. researchgate.net
Sprayable microcapsulesAmenable to mechanical application, controlled release.Potential for drift, requires specialized formulation.
Biodegradable matricesEnvironmentally friendly, sustained release.Release kinetics can be variable, may be more expensive.
"Smart" delivery systemsHighly targeted release, increased efficiency.Complex to design and manufacture, currently in early stages of development.

Integration of Computational Chemistry and Omics Approaches in this compound Research

The complexity of biological systems requires integrative research strategies. The convergence of computational chemistry and multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) is set to revolutionize the study of this compound. nih.govresearchgate.net

Computational chemistry and molecular modeling can be used to predict the binding affinity of this compound and its analogs to olfactory receptors, guiding the synthesis of more potent and selective compounds. nih.govimperial.ac.uk These in silico approaches can significantly reduce the time and cost associated with traditional screening methods. elifesciences.org

Omics approaches can provide a holistic view of the biological response to this compound. For example, transcriptomics can identify genes that are up- or down-regulated in response to exposure, revealing the downstream signaling pathways. Metabolomics can identify changes in the metabolic profile of an organism, providing insights into its physiological response. The integration of these large datasets requires sophisticated bioinformatics tools and will be instrumental in building comprehensive models of this compound's mode of action. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.